tert-butyl N-[(2S)-2-azidopropyl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-2-azidopropyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-azidopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-2-azidopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azide source. One common method is the reaction of tert-butyl carbamate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2S)-2-azidopropyl]carbamate can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF or acetonitrile, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, or lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts, suitable alkyne partners.
Major Products Formed:
Substitution: Various substituted carbamates.
Reduction: tert-Butyl N-[(2S)-2-aminopropyl]carbamate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2S)-2-azidopropyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azide group can be selectively introduced into biomolecules for subsequent click chemistry reactions.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The azide group can be converted to an amine in vivo, releasing the active drug molecule.
Industry: In the materials science industry, this compound is used in the development of functionalized polymers and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2-azidopropyl]carbamate involves the reactivity of the azide group. The azide group can undergo reduction to form an amine, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through chemical reactions.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog without the azide group, used as a protecting group for amines.
tert-Butyl N-[(2S)-2-aminopropyl]carbamate: The reduced form of tert-butyl N-[(2S)-2-azidopropyl]carbamate.
Benzyl carbamate: Another carbamate compound used in organic synthesis and as a protecting group.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and functional materials.
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-azidopropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYGAKJURINKV-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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